![molecular formula C12H16N2O4 B15173792 3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid CAS No. 919771-90-7](/img/structure/B15173792.png)
3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid is an organic compound that features a phenoxy group linked to a propanoic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-aminoethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carbamoyl group may form hydrogen bonds with active site residues, while the phenoxy group can participate in hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the phenoxy group but lacks the carbamoyl linkage.
2-Aminoethyl carbamate: Contains the carbamoyl group but lacks the phenoxy moiety.
Phenoxyacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenoxy and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
919771-90-7 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-[4-(2-aminoethylcarbamoyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-6-7-14-12(17)9-1-3-10(4-2-9)18-8-5-11(15)16/h1-4H,5-8,13H2,(H,14,17)(H,15,16) |
InChI Key |
SWFGVGUNBZDTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



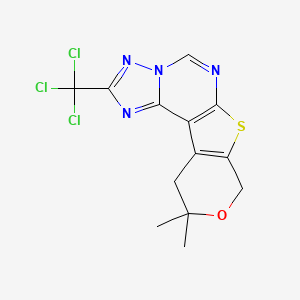
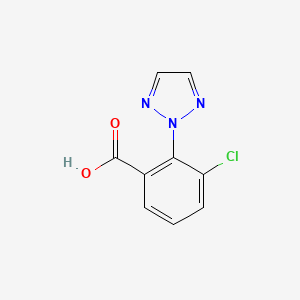
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
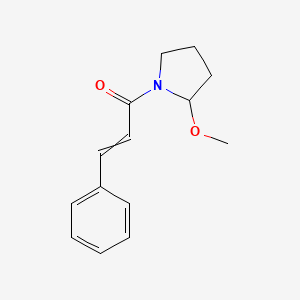
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
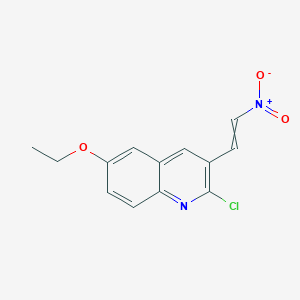
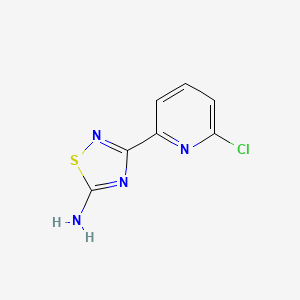
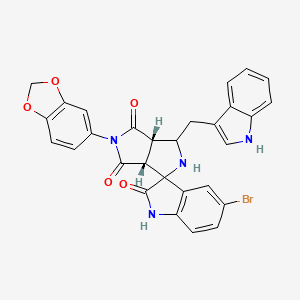
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
